Methyl 5-bromo-2-(2-chlorobenzamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

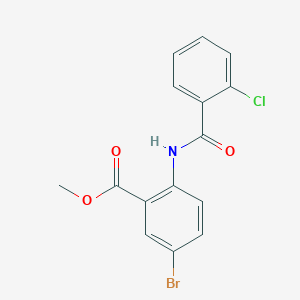

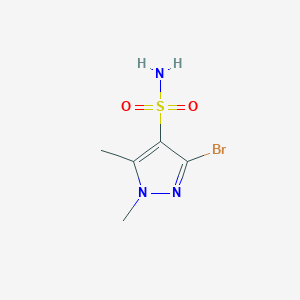

“Methyl 5-bromo-2-(2-chlorobenzamido)benzoate” is a chemical compound with the molecular formula C8H6BrClO2 . It has an average mass of 249.489 Da and a monoisotopic mass of 247.923965 Da . This compound is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-2-(2-chlorobenzamido)benzoate” consists of a benzene ring substituted with bromine (Br), chlorine (Cl), and a carboxylate ester group (CO2CH3) . The exact spatial arrangement of these substituents can be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 5-bromo-2-(2-chlorobenzamido)benzoate” include its molecular formula (C8H6BrClO2), average mass (249.489 Da), and monoisotopic mass (247.923965 Da) . Other properties such as solubility, melting point, boiling point, and specific optical rotation would need to be determined experimentally.Aplicaciones Científicas De Investigación

Organic Synthesis and Material Science

- Photostimulated Reactions for Hydrodehalogenation : Research by Santiago E. Vaillard et al. (2004) highlights the use of aryl and alkyl chlorides and bromides in photostimulated reactions for hydrodehalogenation, leading to the production of reduced products in high yields. This process is pertinent to the synthesis of complex organic molecules and materials, showcasing the utility of compounds like Methyl 5-bromo-2-(2-chlorobenzamido)benzoate in organic chemistry and material science applications (Vaillard, Postigo, & Rossi, 2004).

Pharmacological Research

- Antiproliferative Activity : A study by Eman H. Youssef et al. (2020) investigated the synthesis of N-alkyl-2-(substitutedbenzamido) benzamides and methyl 2-(2-(substitutedbenzamido)benzamido) alkanoates, focusing on their antiproliferative activity against cancer cell lines. While not directly mentioning Methyl 5-bromo-2-(2-chlorobenzamido)benzoate, this research underscores the importance of structurally related compounds in the development of new cancer therapies, highlighting the relevance of such compounds in pharmacological research (Youssef, El-Moneim, Fathalla, & Nafie, 2020).

Pest Management

- Environmentally Friendly Fumigants : Research into alternatives for methyl bromide, a potent ozone-depleting substance, has identified methyl benzoate (a related compound to Methyl 5-bromo-2-(2-chlorobenzamido)benzoate) as a potential environmentally friendly fumigant for the control of stored product insects. This research points towards the utility of related compounds in developing safer pest management strategies, aligning with efforts to find sustainable and less harmful alternatives to traditional fumigants (Morrison, Larson, Brabec, & Zhang, 2019).

Propiedades

IUPAC Name |

methyl 5-bromo-2-[(2-chlorobenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrClNO3/c1-21-15(20)11-8-9(16)6-7-13(11)18-14(19)10-4-2-3-5-12(10)17/h2-8H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUONYNAXXPUFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)NC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-bromo-2-(2-chlorobenzamido)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopentyl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2701481.png)

![N-(4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2701483.png)

![4-[(1E)-[(4-fluoro-3-nitrophenyl)imino]methyl]phenol](/img/structure/B2701484.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2701485.png)

![4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2701487.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2701492.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-chlorobenzamide](/img/structure/B2701493.png)